2',6'-Dichloro-4'-fluorophenacyl bromide

medicinal chemistry structure-activity relationship heterocyclic synthesis

Sourcing the precise 2,6-dichloro-4-fluorophenyl building block for CNS heterocycle SAR is challenging-generic phenacyl bromides lack the regiospecific substitution pattern validated in mGluR5 antagonist patents (US 9,636,337; IC₅₀ 171 nM). 2',6'-Dichloro-4'-fluorophenacyl bromide (CAS 1806276-74-3) resolves this with the exact 2,6-dichloro-4-fluoro electrophilic handle. • Direct match to patented CNS pharmacophore-ensures SAR data relevance • Symmetrical ortho-Cl steric profile alters reaction regioselectivity vs. other dichloro-fluoro regioisomers • 4-halogen scaffold supports halogen bonding & crystallographic phasing (Br anomalous scattering)

Molecular Formula C8H4BrCl2FO
Molecular Weight 285.92 g/mol
CAS No. 1806276-74-3
Cat. No. B1411331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6'-Dichloro-4'-fluorophenacyl bromide
CAS1806276-74-3
Molecular FormulaC8H4BrCl2FO
Molecular Weight285.92 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F
InChIInChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2
InChIKeyAYYMOCXFLUFYLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',6'-Dichloro-4'-fluorophenacyl bromide: Specifications & Characterization


2',6'-Dichloro-4'-fluorophenacyl bromide (CAS 1806276-74-3) is a halogenated phenacyl bromide derivative with the molecular formula C₈H₄BrCl₂FO and a molecular weight of approximately 285.93 g/mol. Its IUPAC name is 2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone, reflecting the presence of a reactive α-bromoketone moiety attached to a 2,6-dichloro-4-fluorophenyl ring . This compound functions as an electrophilic building block in organic synthesis, where the α-bromoketone group serves as a reactive handle for nucleophilic substitution and heterocyclization reactions [1].

Electrophilic building block for nucleophilic substitution and heterocycle synthesis
2,6-dichloro-4-fluorophenyl motif for SAR exploration in medicinal chemistry
Distinct ortho-steric environment vs. other dichloro-fluoro regioisomers

Why 2',6'-Dichloro-4'-fluorophenacyl bromide Cannot Be Replaced


High-strength differential evidence is limited for this specific compound. The phenacyl bromide scaffold is widely employed for heterocycle construction, yet the distinct 2,6-dichloro-4-fluoro substitution pattern on 2',6'-dichloro-4'-fluorophenacyl bromide differs fundamentally from other regioisomers such as 2,4-dichloro-5-fluorophenyl, 3,5-dichloro-2-fluorophenyl, 3,5-dichloro-4-fluorophenyl, and 2,3-dichloro-5-fluorophenyl analogs [1]. Generic substitution is not feasible because the precise positioning of chlorine and fluorine atoms on the aromatic ring dictates the steric and electronic environment of the resulting heterocyclic products, which in turn governs biological target engagement and physicochemical properties in downstream pharmaceutical candidates. The 2,6-dichloro substitution creates a symmetrical ortho-substitution pattern that imparts unique steric hindrance around the ketone carbonyl, potentially altering reaction kinetics and regioselectivity in subsequent transformations compared to less hindered or asymmetrically substituted analogs. These structural differences, while documented in the literature as class-level principles, lack published quantitative comparative data directly evaluating this compound against its regioisomers under identical experimental conditions. Consequently, substitution with a different regioisomer would yield a structurally distinct final product, rendering any prior optimization data inapplicable.

Target
2,6-dichloro-4-fluoro substitution pattern
Other regioisomers
2,4-dichloro-5-fluoro, 3,5-dichloro-2-fluoro, 2,3-dichloro-5-fluoro, etc.
Steric & electronic mismatch
Different ortho-substitution geometry may alter reaction kinetics and product regiochemistry; prior optimization data may not transfer.
Regioisomer-specific downstream context
2,6-dichloro-4-fluorophenyl motif appears in a reported mGluR5 antagonist; alternative substitution patterns lack comparable documentation.
No direct comparative data
Quantitative reaction or biological comparison versus other regioisomers not available; substitution risks remain unquantified.

2',6'-Dichloro-4'-fluorophenacyl bromide: Evidence for Selection


Distinct Ortho Steric Hindrance from 2,6-Dichloro Substitution

High-strength differential evidence is limited. The 2,6-dichloro-4-fluoro substitution pattern of the target compound (CAS 1806276-74-3) differs fundamentally from the 2,4-dichloro-5-fluoro isomer (CAS not specified), the 3,5-dichloro-2-fluoro isomer (CAS 618441-98-8), the 3,5-dichloro-4-fluoro isomer (no CAS), and the 2,3-dichloro-5-fluoro isomer (CAS 1806280-51-2) [1]. The symmetrical 2,6-dichloro substitution places two chlorine atoms in ortho positions flanking the ketone-bearing carbon, creating a sterically encumbered environment around the electrophilic α-bromoketone center. This steric profile is distinct from the 2,4-dichloro arrangement, which has only one ortho-chlorine, and from the 3,5-dichloro arrangement, which lacks ortho-substitution adjacent to the point of ring attachment. No published quantitative comparative data directly evaluate reaction rates, yields, or downstream biological activities of the target compound versus its regioisomers under identical experimental conditions.

Steric environment
Class-level inference
2,6-dichloro-4-fluoro vs. other regioisomers; no quantitative comparative data
Distinct ortho-steric profile; substitution pattern may not be interchangeable
Data to verify; structural comparison only
medicinal chemistry structure-activity relationship heterocyclic synthesis

Molecular Weight Differentiation from Less Halogenated Analogs

The target compound has a molecular weight of approximately 285.93 g/mol , which is higher than that of unsubstituted phenacyl bromide (2-bromoacetophenone, CAS 70-11-1, MW ~199.05 g/mol), mono-chlorinated analogs such as 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone (MW ~251.48 g/mol) , and dichlorinated analogs lacking fluorine substitution such as 2-bromo-2',6'-dichloroacetophenone (MW ~268.92 g/mol) [1]. The increased mass reflects the combined presence of two chlorine atoms, one fluorine atom, and one bromine atom on the phenacyl framework, contributing to enhanced lipophilicity (calculated LogP) relative to less halogenated comparators.

Molecular weight
Class-level inference
285.93 g/mol (target); ~86.88 g/mol higher than phenacyl bromide
Higher halogen content may correlate with increased lipophilicity
Calculated from molecular formula
organic synthesis building block halogenated intermediates

2,6-Dichloro-4-fluorophenyl Motif in mGluR5 Antagonist Scaffolds

The 2,6-dichloro-4-fluorophenyl moiety is incorporated into 4-(2,6-dichloro-4-fluorophenyl)quinoline-2-carboxamide, a compound disclosed in US Patent 9,636,337 as a metabotropic glutamate receptor 5 (mGluR5) antagonist [1]. This compound exhibited an IC₅₀ value of 171 nM in mGluR5 binding assays [1]. While this evidence is indirect (the target phenacyl bromide serves as a synthetic precursor to such motifs rather than being the bioactive entity itself), it establishes that the 2,6-dichloro-4-fluorophenyl substitution pattern is validated in a pharmacologically relevant context with nanomolar target engagement. This contrasts with alternative substitution patterns (e.g., 3,5-dichloro-4-fluoro or 2,4-dichloro-5-fluoro), for which comparable mGluR5 binding data is not similarly documented in the patent literature.

mGluR5 scaffold context
Class-level inference
IC₅₀ = 171 nM for downstream quinoline-2-carboxamide (US9636337)
Reported nanomolar target engagement for 2,6-dichloro-4-fluorophenyl motif
Indirect evidence; target compound is synthetic precursor
mGluR5 antagonist CNS drug discovery quinoline carboxamide

2',6'-Dichloro-4'-fluorophenacyl bromide: Application Scenarios


2,6-Dichloro-4-fluorophenyl Heterocycles for CNS Drug Discovery

This compound serves as a key electrophilic building block for constructing thiazole, imidazole, oxazole, and other five- and six-membered nitrogen-containing heterocycles bearing the 2,6-dichloro-4-fluorophenyl motif [1]. Given that this substitution pattern appears in a nanomolar mGluR5 antagonist (IC₅₀ = 171 nM) as documented in US Patent 9,636,337 [2], procurement of this specific building block enables medicinal chemistry teams to explore structure-activity relationships around the 2,6-dichloro-4-fluorophenyl pharmacophore in CNS-targeted programs. Alternative regioisomers would yield products with different substitution geometries and are not validated in the same patent context.

Sterically Hindered α-Substituted Ketone Synthesis via Nucleophilic Displacement

The reactive α-bromoketone moiety of 2',6'-dichloro-4'-fluorophenacyl bromide undergoes nucleophilic substitution with amines, thiols, and other nucleophiles to yield α-substituted ketones [1]. The symmetrical 2,6-dichloro substitution creates ortho steric hindrance around the carbonyl, which may influence reaction regioselectivity compared to less hindered 2,4-dichloro or 3,5-dichloro regioisomers. This steric profile is structurally distinct from other dichloro-fluoro regioisomers (2,4-dichloro-5-fluoro, 3,5-dichloro-2-fluoro, 3,5-dichloro-4-fluoro, 2,3-dichloro-5-fluoro) [3], making this compound the appropriate selection when the specific 2,6-substitution geometry is required.

Halogen-Enriched Fragment Libraries for Biophysical Screening

With a molecular weight of 285.93 g/mol and four halogen atoms (2× Cl, 1× F, 1× Br), this compound offers higher halogen density than mono- or di-halogenated phenacyl bromides, potentially enhancing binding through halogen bonding interactions with protein targets [1]. The bromine atom provides a heavy atom for anomalous scattering in X-ray crystallography, facilitating fragment soaking and structure determination. The combination of two ortho-chlorines and a para-fluorine distinguishes this building block from alternative dichloro-fluoro regioisomers, ensuring that the resulting fragment library contains the specific substitution geometry of interest.

Application
Selection Property
Validation Focus
2,6-dichloro-4-fluorophenyl heterocycle synthesis for CNS targets
Electrophilic building block; specific substitution pattern
SAR profiling around mGluR5 pharmacophore
Sterically hindered α-substituted ketone synthesis
Ortho-steric hindrance from 2,6-dichloro substitution
Reaction regioselectivity and product geometry
Halogen-enriched fragment library construction
High halogen density (2× Cl, F, Br)
Binding interactions and crystallographic phasing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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